Cas no 3161-69-1 (5-Thiazolecarboxylic acid, 2-(acetylmethylamino)-4-methyl-, ethyl ester)

5-Thiazolecarboxylic acid, 2-(acetylmethylamino)-4-methyl-, ethyl ester structure
3161-69-1 structure
Product Name:5-Thiazolecarboxylic acid, 2-(acetylmethylamino)-4-methyl-, ethyl ester
Numero CAS:3161-69-1
MF:C10H14N2O3S
MW:242.294761180878
CID:1448051
PubChem ID:886209
Update Time:2025-04-20

5-Thiazolecarboxylic acid, 2-(acetylmethylamino)-4-methyl-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Thiazolecarboxylic acid, 2-(acetylmethylamino)-4-methyl-, ethyl ester
    • 2-N-acetylamino-N-methyl-4-methylthiazole-5-carboxylic acid ethyl ester
    • HMS1694A18
    • Ethyl 2-(acetylmethylamino)-4-methyl-5-thiazolecarboxylate
    • ethyl 2-[ethanoyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
    • Z1230032143
    • 3161-69-1
    • MLS000529346
    • 2-(Acetyl-methyl-amino)-4-methyl-thiazole-5-carboxylic acid ethyl ester
    • CHEMBL1727150
    • cid_886209
    • AKOS000549358
    • 2-[acetyl(methyl)amino]-4-methyl-thiazole-5-carboxylic acid ethyl ester
    • ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
    • DTXSID801194856
    • BDBM45453
    • HMS2349B12
    • Ethyl 4-methyl-2-(N-methylacetamido)thiazole-5-carboxylate
    • 2-[acetyl(methyl)amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester
    • SMR000121821
    • STK841243
    • Inchi: 1S/C10H14N2O3S/c1-5-15-9(14)8-6(2)11-10(16-8)12(4)7(3)13/h5H2,1-4H3
    • Chiave InChI: QUYPYEYQAFHKSV-UHFFFAOYSA-N
    • Sorrisi: S1C(C(=O)OCC)=C(C)N=C1N(C(C)=O)C

Proprietà calcolate

  • Massa esatta: 242.07262
  • Massa monoisotopica: 242.07251349g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 285
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 87.7Ų

Proprietà sperimentali

  • PSA: 68.29
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司